4-(3-Acetylaminophenyl)-2-hydroxybenzoic acid
Overview
Description
4-(3-Acetylaminophenyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety. The compound’s structure allows it to participate in various chemical reactions, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetylaminophenyl)-2-hydroxybenzoic acid typically involves the following steps:
Nitration of Phenol: Phenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-nitrophenol.
Reduction of Nitro Group: The nitro group in 3-nitrophenol is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 3-aminophenol.
Acetylation: 3-aminophenol is then acetylated using acetic anhydride to form 3-acetylaminophenol.
Coupling with Salicylic Acid: Finally, 3-acetylaminophenol is coupled with salicylic acid under acidic conditions to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3-Acetylaminophenyl)-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Hydrolysis: The acetylamino group can be hydrolyzed to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents in the presence of catalysts.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: 4-(3-Aminophenyl)-2-hydroxybenzoic acid.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Hydrolysis: 4-(3-Aminophenyl)-2-hydroxybenzoic acid.
Scientific Research Applications
4-(3-Acetylaminophenyl)-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Acetylaminophenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenyl-2-hydroxybenzoic acid: Lacks the acetyl group, leading to different chemical properties and reactivity.
4-(3-Nitrophenyl)-2-hydroxybenzoic acid: Contains a nitro group instead of an acetylamino group, resulting in different biological activities.
4-(3-Methylaminophenyl)-2-hydroxybenzoic acid: Features a methylamino group, which alters its chemical and biological properties.
Uniqueness
4-(3-Acetylaminophenyl)-2-hydroxybenzoic acid is unique due to the presence of the acetylamino group, which imparts specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(3-acetamidophenyl)-2-hydroxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-9(17)16-12-4-2-3-10(7-12)11-5-6-13(15(19)20)14(18)8-11/h2-8,18H,1H3,(H,16,17)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDOITPOLXVJCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690611 | |
Record name | 3'-Acetamido-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262009-30-2 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-(acetylamino)-3-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262009-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Acetamido-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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